molecular formula C17H22N4OS B5381108 (1S,3R)-3-amino-N-[2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]phenyl]cyclopentane-1-carboxamide

(1S,3R)-3-amino-N-[2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]phenyl]cyclopentane-1-carboxamide

Cat. No.: B5381108
M. Wt: 330.4 g/mol
InChI Key: CXXCHKJFHHGZKS-QWHCGFSZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,3R)-3-amino-N-[2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]phenyl]cyclopentane-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopentane ring substituted with an amino group and a carboxamide group, along with a phenyl ring bearing a pyrazolylsulfanyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-amino-N-[2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]phenyl]cyclopentane-1-carboxamide typically involves multiple steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction, followed by hydrogenation.

    Introduction of the Amino Group: The amino group can be introduced via reductive amination using an appropriate amine and reducing agent.

    Attachment of the Pyrazolylsulfanyl Substituent: The pyrazolylsulfanyl group can be attached through a nucleophilic substitution reaction, where the pyrazole derivative reacts with a suitable electrophile.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the corresponding carboxylic acid with an amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pyrazolylsulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The amino group and the pyrazolylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Labeling: It can be used to label proteins for tracking and analysis.

Medicine

    Drug Development: The compound’s structure suggests potential as a lead compound for developing new pharmaceuticals.

    Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.

Industry

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules.

    Agriculture: It may have applications as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of (1S,3R)-3-amino-N-[2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]phenyl]cyclopentane-1-carboxamide involves its interaction with specific molecular targets. The amino and carboxamide groups can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The pyrazolylsulfanyl group can interact with metal ions or other cofactors, affecting the function of metalloenzymes.

Comparison with Similar Compounds

Similar Compounds

    (1S,3R)-3-amino-N-[2-(phenylsulfanyl)phenyl]cyclopentane-1-carboxamide: Lacks the dimethylpyrazole group, which may affect its binding affinity and specificity.

    (1S,3R)-3-amino-N-[2-[(3,5-dimethyl-1H-pyrazol-4-yl)oxy]phenyl]cyclopentane-1-carboxamide: Contains an oxygen atom instead of sulfur, potentially altering its reactivity and interactions.

Uniqueness

The presence of the 3,5-dimethyl-1H-pyrazol-4-ylsulfanyl group in (1S,3R)-3-amino-N-[2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]phenyl]cyclopentane-1-carboxamide imparts unique electronic and steric properties, enhancing its potential as a versatile compound in various applications.

Properties

IUPAC Name

(1S,3R)-3-amino-N-[2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]phenyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4OS/c1-10-16(11(2)21-20-10)23-15-6-4-3-5-14(15)19-17(22)12-7-8-13(18)9-12/h3-6,12-13H,7-9,18H2,1-2H3,(H,19,22)(H,20,21)/t12-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXXCHKJFHHGZKS-QWHCGFSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)SC2=CC=CC=C2NC(=O)C3CCC(C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1)C)SC2=CC=CC=C2NC(=O)[C@H]3CC[C@H](C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.